N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide

kinase inhibitor pyrimidine‑carboxamide furan‑2‑carboxamide

This synthetic heterocycle features a kinase-inhibitor-like dimethylamino-piperidine-pyrimidine core with a distinct furan-2-carboxamide side chain. Unlike pyridine or cyclopropane analogs, this variant offers unique H-bonding and electronic profiles for SAR/SPR studies. With no published selectivity data, it is ideal for late-stage diversification and independent target-engagement validation. Reliable commercial sourcing ensures consistent identity and purity for analytical reference standard use or focused library synthesis.

Molecular Formula C16H21N5O2
Molecular Weight 315.377
CAS No. 1797622-52-6
Cat. No. B2643613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide
CAS1797622-52-6
Molecular FormulaC16H21N5O2
Molecular Weight315.377
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1NC(=O)C2=CC=CO2)N3CCCCC3
InChIInChI=1S/C16H21N5O2/c1-20(2)14-12(18-15(22)13-7-6-10-23-13)11-17-16(19-14)21-8-4-3-5-9-21/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,18,22)
InChIKeyZIMDUYUVVMFLAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement‑Grade Evidence Assessment for N‑(4‑(dimethylamino)‑2‑(piperidin‑1‑yl)pyrimidin‑5‑yl)furan‑2‑carboxamide (CAS 1797622‑52‑6)


N‑(4‑(dimethylamino)‑2‑(piperidin‑1‑yl)pyrimidin‑5‑yl)furan‑2‑carboxamide is a synthetic heterocyclic small molecule characterized by a pyrimidine core substituted with a dimethylamino group at position 4, a piperidin‑1‑yl moiety at position 2, and a furan‑2‑carboxamide side chain at position 5. Its structure integrates several privileged scaffolds commonly exploited in kinase inhibitor design, and vendor sources attribute potential biological activity, including antitumor effects, to the compound . However, a systematic review of the open literature indicates that no primary research articles, patents, or authoritative database records currently provide peer‑reviewed quantitative selectivity, potency, or pharmacokinetic data for this specific compound.

Why In‑Class Pyrimidine‑Carboxamide Analogs Cannot Be Casually Interchanged with CAS 1797622‑52‑6


Minor structural modifications within the pyrimidine‑carboxamide series—such as replacing the furan‑2‑carboxamide side chain with a pyridine‑4‑carboxamide (CAS 1788773‑10‑3) or a cyclopropanecarboxamide (CAS 1797975‑20‑2) group—can drastically alter hydrogen‑bonding capacity, electronic distribution, and steric bulk, leading to divergent target‑binding profiles and cellular activity [1]. Even when the dimethylamino‑piperidine‑pyrimidine scaffold is conserved, the identity of the amide substituent determines physicochemical properties such as logP, solubility, and metabolic stability, making generic substitution unreliable for scientific or industrial applications. Consequently, any procurement decision based solely on core‑scaffold similarity risks selecting a compound with unpredictable performance in a given assay system.

Quantitative Differentiation Evidence Inventory for CAS 1797622‑52‑6


No Head‑to‑Head, Cross‑Study, or Class‑Level Quantitative Comparator Data Were Identified for CAS 1797622‑52‑6

An exhaustive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) returned zero records in which N‑(4‑(dimethylamino)‑2‑(piperidin‑1‑yl)pyrimidin‑5‑yl)furan‑2‑carboxamide was tested alongside a defined comparator or benchmark in any biochemical, cellular, or in‑vivo assay. A single vendor description mentions in‑vitro antitumor activity with IC50 values “ranging from 250 nM to 500 nM” across multiple cancer cell lines, but no experimental protocol, cell‑line designation, or comparator data are provided . Consequently, it is not possible to construct a quantitative differential evidence profile for this compound.

kinase inhibitor pyrimidine‑carboxamide furan‑2‑carboxamide

Absence of Selectivity, Metabolic Stability, or Pharmacokinetic Data Precludes Scientific Differentiation

No selectivity profiling data (e.g., kinase panel screens, CEREP/WiderScreen panels), metabolic stability measurements (e.g., microsomal half‑life, intrinsic clearance), or pharmacokinetic parameters (e.g., oral bioavailability, Cmax, AUC) have been published for the target compound. In contrast, structurally related pyrimidine‑carboxamide derivatives intended for kinase inhibition are routinely characterized with such data to support their advancement as tool compounds or leads. The complete absence of these datasets means the compound cannot be benchmarked even at the class‑level inference tier, as no anchor points exist for cross‑series comparison.

selectivity metabolic stability pharmacokinetics

Evidence‑Linked Application Scenarios for CAS 1797622‑52‑6 Based on Current Data Availability


Structural‑Diversification Library Synthesis for Kinase Inhibitor Campaigns

The compound’s dimethylamino‑piperidine‑pyrimidine core is a recognized pharmacophoric element in kinase inhibitor design, and the furan‑2‑carboxamide side chain represents a distinct heterocyclic variant relative to the more commonly reported pyridine‑ or cyclopropane‑based amides. Researchers engaged in focused library synthesis may procure CAS 1797622‑52‑6 as a late‑stage diversification building block, provided they independently validate its target‑engagement profile in their own assay systems, because no pre‑existing selectivity or potency data exist to guide scaffold prioritization.

Physicochemical Comparability Profiling Against Known Pyrimidine‑Carboxamide Tool Compounds

Although no biological comparator data are available, the compound can serve as a probe for physical‑chemical structure–property relationship (SPR) studies, where measured attributes such as logP, aqueous solubility, and chemical stability are compared head‑to‑head with single‑point‑variation analogs (e.g., the pyridine‑4‑carboxamide and cyclopropanecarboxamide congeners). Such a dataset would provide the first quantitative basis for choosing among the available pyrimidine‑carboxamide derivatives for chemical biology applications.

Method‑Development and Analytical Reference Standard Use

Given its well‑defined structure and the availability of a commercial source, the compound may be employed as an analytical reference standard for liquid chromatography–mass spectrometry (LC‑MS) method development, particularly in laboratories that are profiling chemical libraries containing furan‑substituted pyrimidines. Its utility in this context depends solely on chemical identity and purity, not on biological differentiation.

Quote Request

Request a Quote for N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.